molecular formula C9H8ClFO3 B573447 1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- CAS No. 185843-78-1

1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)-

Katalognummer: B573447
CAS-Nummer: 185843-78-1
Molekulargewicht: 218.608
InChI-Schlüssel: HIGQHRNWZFCHMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- is an organic compound with a unique structure that includes a chloro group, a fluoro group, and two hydroxy groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- typically involves the reaction of 5-fluoro-2,4-dihydroxyacetophenone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the propanone moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to maintain precise temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Amines, thiols, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Similar structure but lacks the fluoro group.

    2-Chloro-1-(2,4-dihydroxyphenyl)ethanone: Similar structure but lacks the fluoro group and has different hydroxy group positions.

Uniqueness

1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- is unique due to the presence of both chloro and fluoro groups along with two hydroxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

185843-78-1

Molekularformel

C9H8ClFO3

Molekulargewicht

218.608

IUPAC-Name

2-chloro-1-(5-fluoro-2,4-dihydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H8ClFO3/c1-4(10)9(14)5-2-6(11)8(13)3-7(5)12/h2-4,12-13H,1H3

InChI-Schlüssel

HIGQHRNWZFCHMA-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC(=C(C=C1O)O)F)Cl

Synonyme

1-Propanone, 2-chloro-1-(5-fluoro-2,4-dihydroxyphenyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.